molecular formula C17H20ClN3O B015581 Phentolamine hydrochloride CAS No. 73-05-2

Phentolamine hydrochloride

Cat. No.: B015581
CAS No.: 73-05-2
M. Wt: 317.8 g/mol
InChI Key: TUEJFGFQYKDAPM-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Phentolamine hydrochloride is a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . These receptors are primarily located on vascular smooth muscles and are activated by the radial iris dilator muscles surrounding the pupil .

Mode of Action

This compound interacts with its targets by blocking alpha-adrenergic receptors . This blockade leads to vasodilation of vascular smooth muscles . It also stimulates beta-adrenergic receptors, causing peripheral vasodilation . Furthermore, it stimulates insulin secretion, possibly related to its blocking actions on ATP-sensitive K+ channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking alpha-adrenergic receptors, this compound inhibits the vasoconstrictive effect of catecholamines like norepinephrine, leading to vasodilation . This blockade also disrupts the negative feedback mechanism of norepinephrine release, leading to an increase in heart rate .

Pharmacokinetics

This compound is administered via various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties impact the bioavailability of this compound, which in turn influences its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation , increased heart rate , and stimulation of insulin secretion . Clinically, these effects translate into the treatment of hypertensive episodes, prevention of norepinephrine-induced extravasation, diagnosis of pheochromocytoma, reversal of soft-tissue anesthesia, and treatment of pharmacologically-induced mydriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phentolamine Hydrochloride can be synthesized using 3-hydroxy-4-methyldiphenylamine and chloromethylimidazoline hydrochloride as raw materials. The reaction involves condensation in toluene, followed by pH regulation and alkalization to obtain Phentolamine. The final product is then salified in isopropyl alcohol and refined in an ethanol-ethyl acetate mixed solvent .

Industrial Production Methods: The industrial production of this compound involves the use of chloroacetonitrile and ethylenediamine under alkaline conditions to obtain alpha-chloromethylimidazoline hydrochloride. This intermediate is then reacted with 3-hydroxy-4-methyldiphenylamine in xylene to generate this compound .

Chemical Reactions Analysis

Types of Reactions: Phentolamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Phentolamine can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert Phentolamine into its corresponding amines.

    Substitution: Substitution reactions can occur at the aromatic ring or the imidazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Phentolamine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Phentolamine Hydrochloride: this compound is unique due to its reversible and non-selective nature, allowing it to be used in a variety of medical and research applications. Its ability to rapidly induce vasodilation and manage hypertensive crises makes it a valuable tool in both clinical and research settings .

Properties

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJFGFQYKDAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-60-2 (Parent)
Record name Phentolamine hydrochloride [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40223271
Record name Phentolamine hydrochloride [USP]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73-05-2
Record name Phentolamine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phentolamine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phentolamine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431
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Record name Phentolamine hydrochloride [USP]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phentolamine hydrochloride
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Record name PHENTOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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